Mycobacterium tuberculosis ATP Synthase Binding: MMPBSA Free Energy Comparison Against Bedaquiline
In a 2026 integrated computational study published in the Journal of Pharmaceutical Innovation, convallamarogenin was identified from a library of ~10,000 phytochemicals as a top candidate for Mycobacterium tuberculosis ATP synthase inhibition. The MMPBSA-calculated total binding free energy of convallamarogenin was -28.37 kcal/mol, which exceeded that of the reference first-line drug bedaquiline when benchmarked in the same Fo region binding site. The fellow lead compound isoverticine scored -29.27 kcal/mol [1]. This in silico result, combined with 200 ns molecular dynamics simulations confirming stable interaction with the key residue GLU65 and favorable ADMET predictions, positions convallamarogenin as a structurally novel ATP synthase inhibitor scaffold distinct from the clinical diarylquinoline class [1].
| Evidence Dimension | MMPBSA total binding free energy against M. tuberculosis ATP synthase Fo region |
|---|---|
| Target Compound Data | -28.37 kcal/mol (Convallamarogenin) |
| Comparator Or Baseline | Bedaquiline (reference drug, binding free energy inferior to -28.37 kcal/mol); Isoverticine: -29.27 kcal/mol |
| Quantified Difference | Convallamarogenin surpasses bedaquiline in computed binding free energy; within 0.90 kcal/mol of the top-ranked compound isoverticine |
| Conditions | In silico: Glide SP/XP molecular docking, 200 ns molecular dynamics simulation, MMPBSA free energy calculation; M. tuberculosis ATP synthase Fo region; ~10,000 compound virtual screening from IMPPAT 2.0 database |
Why This Matters
For antitubercular drug discovery programs, convallamarogenin offers a novel chemotype with ATP synthase binding energy competitive with bedaquiline, potentially addressing emerging clinical resistance to diarylquinolines through a distinct structural scaffold.
- [1] Integrated Computational Study on Potential Mycobacterial ATP Synthase Inhibitors for Tuberculosis Treatment. (2026). Journal of Pharmaceutical Innovation. MMPBSA binding free energies: Isoverticine -29.27 kcal/mol, Convallamarogenin -28.37 kcal/mol. View Source
